silane CAS No. 88410-21-3](/img/structure/B14378303.png)
[1-(Benzenesulfinyl)octa-1,2-dien-1-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfinyl)octa-1,2-dien-1-ylsilane: is an organosilicon compound characterized by the presence of a benzenesulfinyl group attached to an octa-1,2-dien-1-yl chain, which is further bonded to a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The benzenesulfinyl group can undergo oxidation to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the silicon center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymer matrices to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: The unique structural features of the compound make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives, providing improved adhesion and durability.
Mécanisme D'action
The mechanism by which 1-(Benzenesulfinyl)octa-1,2-dien-1-ylsilane exerts its effects is primarily through its ability to interact with various molecular targets. The benzenesulfinyl group can engage in hydrogen bonding and dipole-dipole interactions, while the trimethylsilane group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic environments. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed effects.
Comparaison Avec Des Composés Similaires
- 1-(Phenylsulfinyl)octa-1,2-dien-1-ylsilane
- 1-(Benzenesulfonyl)octa-1,2-dien-1-ylsilane)
Comparison:
- Structural Differences: While similar in structure, the presence of different substituents (sulfinyl vs. sulfonyl) can significantly alter the reactivity and properties of the compounds.
- Reactivity: The sulfinyl group is more prone to oxidation compared to the sulfonyl group, making 1-(Benzenesulfinyl)octa-1,2-dien-1-ylsilane) more reactive under oxidative conditions.
- Applications: The unique combination of the benzenesulfinyl and trimethylsilane groups in 1-(Benzenesulfinyl)octa-1,2-dien-1-ylsilane) provides distinct advantages in catalysis and material science applications, setting it apart from its analogs.
Propriétés
Numéro CAS |
88410-21-3 |
|---|---|
Formule moléculaire |
C17H26OSSi |
Poids moléculaire |
306.5 g/mol |
InChI |
InChI=1S/C17H26OSSi/c1-5-6-7-8-12-15-17(20(2,3)4)19(18)16-13-10-9-11-14-16/h9-14H,5-8H2,1-4H3 |
Clé InChI |
VDGBUJLOOKFIGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C=C([Si](C)(C)C)S(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


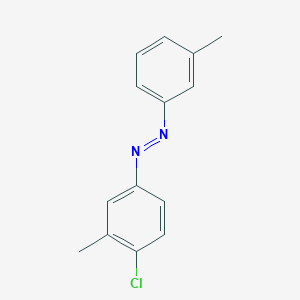
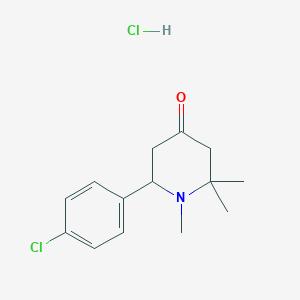
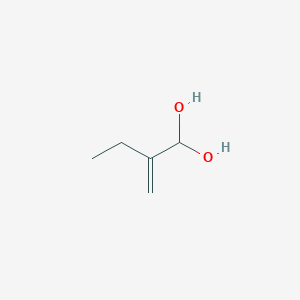
![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
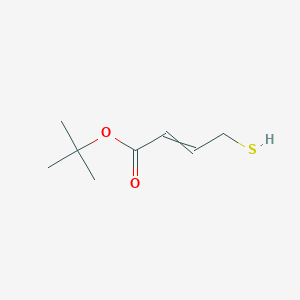
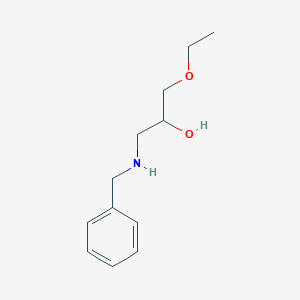

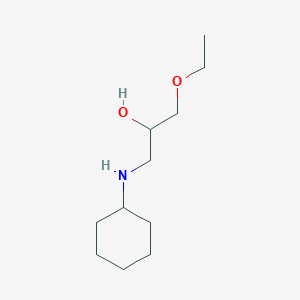
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)

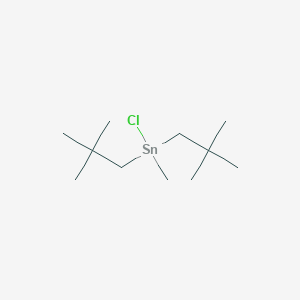
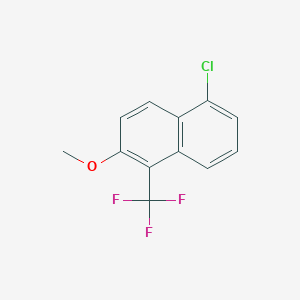
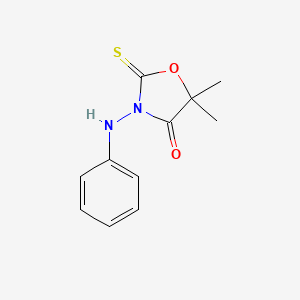
![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)
